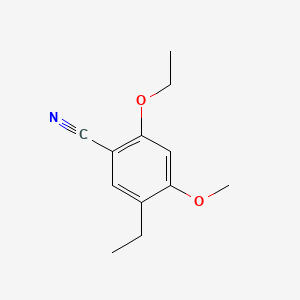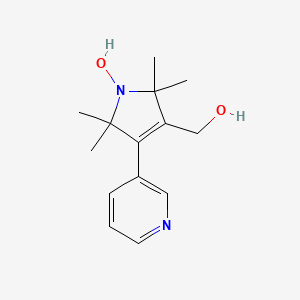
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial applications. It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid with oxiranylmethyl neodecanoate, resulting in a polymer with significant thermal stability and chemical resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate typically involves a polymerization reaction. The reaction is initiated by mixing 5-Isobenzofurancarboxylic acid with oxiranylmethyl neodecanoate under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to ensure the formation of the desired polymer. The process may involve the use of solvents to facilitate the reaction and control the molecular weight of the polymer.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors. The raw materials are fed into the reactor, where they undergo polymerization under controlled conditions. The reaction is monitored to ensure consistent quality and yield. After polymerization, the polymer is purified and processed into the desired form, such as pellets or powders, for further use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by introducing new functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may introduce new functional groups like amines or alcohols.
Applications De Recherche Scientifique
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing medical devices and implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner at the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,2-propanediol
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,1-methylenebis4-isocyanatobenzene
Uniqueness
Compared to similar compounds, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate offers unique properties such as enhanced thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials.
Propriétés
Numéro CAS |
128730-81-4 |
|---|---|
Formule moléculaire |
C22H28O8 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1,3-dioxo-2-benzofuran-5-carboxylic acid;oxiran-2-ylmethyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H24O3.C9H4O5/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h11H,4-10H2,1-3H3;1-3H,(H,10,11) |
Clé InChI |
KXWKLHZBMJSLKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
SMILES canonique |
CC(C)(C)CCCCCC(=O)OCC1CO1.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Numéros CAS associés |
128730-81-4 |
Synonymes |
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)








